1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea, also known as E7046, is a small molecule inhibitor that targets the interleukin-23 (IL-23) signaling pathway. This pathway is involved in the development of autoimmune diseases, such as psoriasis and inflammatory bowel disease. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Carcinogen Detection and Cancer Treatment
The measurement of human urinary carcinogen metabolites provides significant insights into the interactions between tobacco and cancer, highlighting the importance of studying specific metabolites derived from tobacco-specific nitrosamines, such as NNAL and NNAL-Gluc, which are pivotal for understanding carcinogen exposure and metabolism in humans. These biomarkers are crucial for assessing the risk and efficacy of tobacco product exposure and are instrumental in developing strategies for cancer prevention and harm reduction (Hecht, 2002).
Pharmacogenetics in Antifolate and Fluoropyrimidine-Based Therapy
Pharmacogenetic testing, particularly concerning dihydropyrimidine dehydrogenase (DPD), plays a critical role in optimizing the use of fluoropyrimidines like 5-fluorouracil (5-FU) in cancer treatment. Genetic polymorphisms in the DPD gene can significantly affect the metabolism of these drugs, influencing both their efficacy and toxicity profile. Understanding these genetic factors is essential for personalizing treatment approaches to enhance therapeutic outcomes while minimizing adverse effects (Falvella et al., 2015).
Urease Inhibitors for Medical Applications
Research on urease inhibitors underscores the therapeutic potential of targeting urease activity to treat infections caused by urease-producing bacteria in the gastric and urinary tracts. This area of study is pivotal for developing new treatments for infections caused by Helicobacter pylori and Proteus species, demonstrating the importance of chemical compounds, including urea derivatives, in medicinal chemistry and drug development (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The advancement in biosensors for detecting urea concentrations is relevant for both medical diagnostics and environmental monitoring. These biosensors, utilizing enzymes like urease, are critical for diagnosing diseases associated with abnormal urea levels, such as kidney dysfunction, and for applications in various industries where urea detection is necessary for quality control and environmental protection (Botewad et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-2-27-17-5-3-16(4-6-17)24-19(26)23-11-14-7-9-25(10-8-14)18-21-12-15(20)13-22-18/h3-6,12-14H,2,7-11H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKSMIWHAVLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.